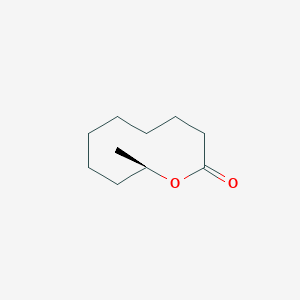
(10R)-10-methyloxecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10R)-10-methyloxecan-2-one is an organic compound belonging to the class of oxecanes, which are cyclic ethers with a seven-membered ring containing one oxygen atom This compound is characterized by the presence of a methyl group at the 10th position and a ketone functional group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (10R)-10-methyloxecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a linear precursor containing both a hydroxyl group and a ketone group. This reaction can be catalyzed by acids or bases, depending on the specific conditions required.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(10R)-10-methyloxecan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
(10R)-10-methyloxecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (10R)-10-methyloxecan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the cyclic structure of the compound allows it to fit into specific binding sites, modulating biological pathways.
類似化合物との比較
Similar Compounds
(10S)-10-methyloxecan-2-one: The enantiomer of (10R)-10-methyloxecan-2-one, differing only in the spatial arrangement of the methyl group.
10-methyloxecan-2-one: A compound without the stereochemistry specified, representing a mixture of both enantiomers.
10-methyloxepan-2-one: A similar compound with a different ring size.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
特性
CAS番号 |
74841-54-6 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
(10R)-10-methyloxecan-2-one |
InChI |
InChI=1S/C10H18O2/c1-9-7-5-3-2-4-6-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m1/s1 |
InChIキー |
SAMJSVOFANTIOD-SECBINFHSA-N |
異性体SMILES |
C[C@@H]1CCCCCCCC(=O)O1 |
正規SMILES |
CC1CCCCCCCC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



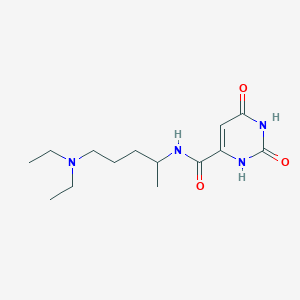
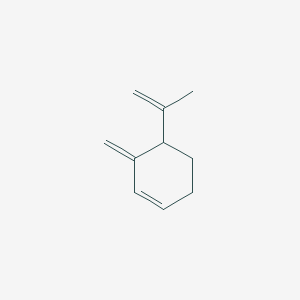
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
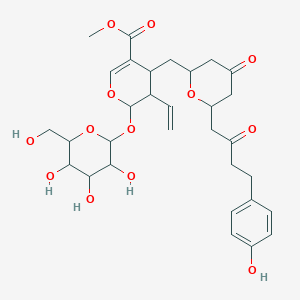
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
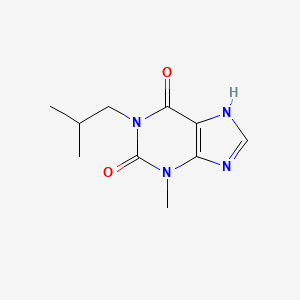

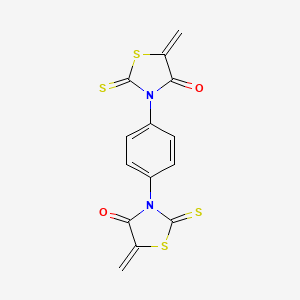
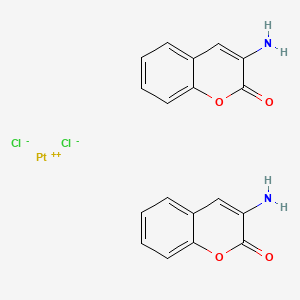
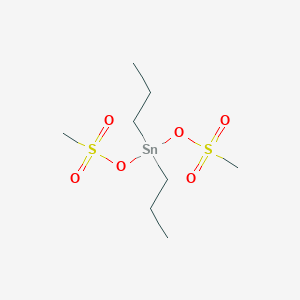
![Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B14450554.png)
